molecular formula C14H11N3O5S B1599290 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid CAS No. 854358-00-2

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid

Cat. No. B1599290
M. Wt: 333.32 g/mol
InChI Key: XXJITGHMBSVIGG-UHFFFAOYSA-N
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Description

Indazole is a heterocyclic aromatic organic compound. This bicyclic molecule consists of a pyrazole ring fused to a benzene ring . Indazole derivatives are rare in nature, but they are important in medicinal chemistry .


Synthesis Analysis

Indazole derivatives can be synthesized through various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of indazole consists of a pyrazole ring fused to a benzene ring. It usually contains two tautomeric forms: 1H-indazole and 2H-indazole .


Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. For example, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine has been identified as a potent and highly selective inhibitor of RIP2 kinase .


Physical And Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can vary greatly depending on the specific compound. For example, the molecular weight of 5-methyl-1H-indazol-6-ylboronic acid is 175.98 g/mol .

Scientific Research Applications

Tissue Sulfhydryl Groups

Ellman (1959) discussed the use of aromatic disulfides in determining sulfhydryl groups, a method potentially applicable for 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid due to its sulfamoyl component. This study emphasizes the compound's relevance in biochemistry, especially in understanding protein structures and functions (Ellman, 1959).

Photolysis in Acidic Solutions

Georgarakis et al. (1971) explored the photolysis of indazoles, including derivatives similar to 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid, in acidic solutions. This research is significant for understanding the photochemical properties of indazole-containing compounds (Georgarakis et al., 1971).

Hydroxyl Radical Reactions

Motohashi and Saito (1996) studied the interaction of hydroxyl radicals with compounds like 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid. This research is pertinent for understanding the compound's potential antioxidant properties and its interactions with radical species (Motohashi & Saito, 1996).

Antimicrobial Activity

Krátký et al. (2012) investigated sulfonamides containing hydroxybenzoic acid scaffolds for their antimicrobial activity. This is relevant for 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid due to its structural similarities, indicating potential uses in developing antimicrobial agents (Krátký et al., 2012).

Isoxazole Derivatives

Balasubramaniam et al. (1990) discussed the synthesis of isoxazole derivatives, relevant for understanding the synthetic applications of compounds like 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid in organic chemistry (Balasubramaniam et al., 1990).

Safety And Hazards

The safety and hazards associated with indazole derivatives can also vary depending on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed information .

Future Directions

Given the wide range of biological activities exhibited by indazole derivatives, there is considerable interest in developing new synthetic methods and exploring their potential applications in medicinal chemistry .

properties

IUPAC Name

2-hydroxy-5-(1H-indazol-6-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c18-13-4-3-10(6-11(13)14(19)20)23(21,22)17-9-2-1-8-7-15-16-12(8)5-9/h1-7,17-18H,(H,15,16)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJITGHMBSVIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NS(=O)(=O)C3=CC(=C(C=C3)O)C(=O)O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406621
Record name 2-Hydroxy-5-[(1H-indazol-6-yl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid

CAS RN

854358-00-2
Record name 2-Hydroxy-5-[(1H-indazol-6-yl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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